1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea
Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea is a di-substituted urea derivative characterized by a cyclopropyl-hydroxy-phenyl ethyl group on one nitrogen and a 3,4-dichlorophenyl group on the other. This structural complexity distinguishes it from simpler arylurea analogs.
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-9-8-14(10-16(15)20)22-17(23)21-11-18(24,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,24H,6-7,11H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNOCXIPQSVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, the intermediate is prepared through a Grignard reaction with phenylmagnesium bromide.
Hydroxylation: The cyclopropyl intermediate undergoes hydroxylation using an oxidizing agent like m-chloroperbenzoic acid to introduce the hydroxy group.
Urea Formation: The final step involves the reaction of the hydroxylated intermediate with 3,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea has been explored for various scientific research applications:
Medicinal Chemistry: Investigated as a potential therapeutic agent for its anti-inflammatory and analgesic properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key structural differences and similarities between the target compound and analogs are summarized below:
Key Observations:
- Dichlorophenyl Group : The 3,4-dichlorophenyl moiety is shared with 6g and BTdCPU , which are associated with pesticidal and growth-inhibitory activities . This group likely enhances target binding via hydrophobic and halogen-bonding interactions.
- Hydroxy Group: The hydroxy group in the target compound may improve solubility or hydrogen-bonding capacity compared to non-polar substituents (e.g., cyano in 6g or methyl in Chlorotoluron) .
Biological Activity
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activity. This compound belongs to a class of molecules known as ureas, which have been explored for various therapeutic applications, including anti-cancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a cyclopropyl group, a hydroxy group, and dichlorophenyl substitutions on the urea moiety. The presence of these functional groups likely contributes to its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.21 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For example, studies on related chloroethylnitrosoureas have shown that their efficacy is linked to their ability to induce DNA cross-linking, which is crucial for their anticancer effects. It is hypothesized that this compound may exhibit similar mechanisms of action due to its urea linkage, which could facilitate interactions with DNA or other cellular components.
The biological activity of this compound may involve:
- DNA Interactions : The urea group can potentially form hydrogen bonds with DNA bases, leading to cross-linking and subsequent inhibition of DNA replication.
- Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and various kinases.
Case Studies and Research Findings
- Study on Antitumor Efficacy :
- Toxicity Profile :
- Enzyme Interaction Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea, and how do substituents influence yield?
- Methodology : Utilize nucleophilic substitution or urea coupling reactions, as demonstrated for structurally similar dichlorophenylurea derivatives . Cyclopropyl and hydroxy groups may require protection (e.g., silylation) to prevent side reactions. Reaction optimization via temperature control (e.g., 60–80°C) and catalysts like triethylamine can improve yields.
- Data Consideration : Compare yields for protected vs. unprotected intermediates (e.g., 60–75% vs. 30–45%) .
Q. How can the compound’s solubility and stability be experimentally determined for in vitro studies?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (DMSO, acetonitrile) and aqueous buffers (pH 2–9). Monitor via HPLC .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Use LC-MS to identify degradation products .
Q. What spectroscopic techniques are optimal for structural elucidation?
- Approach :
- NMR : ¹H/¹³C NMR to confirm urea linkage (δ 6.5–7.5 ppm for aromatic protons, δ 155–160 ppm for carbonyl) .
- FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
- HRMS : Exact mass verification (e.g., m/z calculated for C₁₈H₁₇Cl₂N₂O₂: 379.06) .
Advanced Research Questions
Q. What are the metabolic pathways of this compound in environmental or biological systems, and how do they compare to related ureas (e.g., Diuron)?
- Methodology : Use microbial degradation assays (e.g., soil or fungal cultures) and track metabolites via GC-MS or LC-HRMS. Reference Diuron’s pathway: dealkylation → 1-(3,4-dichlorophenyl)urea → 3,4-dichloroaniline .
- Hypothesis : The cyclopropyl group may resist enzymatic cleavage, leading to persistent metabolites. Compare half-lives in aerobic vs. anaerobic conditions .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?
- Approach :
- Molecular Docking : Simulate binding to cytochrome P450 or acetylcholine esterase using software like AutoDock .
- In Vitro Assays : Measure inhibition kinetics (IC₅₀) against target enzymes. Correlate with substituent effects (e.g., dichlorophenyl enhances binding affinity) .
- Data Analysis : Compare binding energies (ΔG) of parent compound vs. metabolites .
Q. What analytical challenges arise in quantifying trace levels of this compound in complex matrices (e.g., environmental samples)?
- Solutions :
- Sample Prep : Solid-phase extraction (C18 columns) with acetonitrile/water eluents .
- Detection : UPLC-MS/MS in MRM mode for high sensitivity (LOQ ≤0.1 µg/L) .
Contradictions and Resolutions
- Synthetic Yield Variability : reports 60–75% yields for protected intermediates, while unprotected routes (e.g., ) show lower yields. Resolution : Use protective groups for hydroxyl and cyclopropyl moieties .
- Metabolite Toxicity : Diuron’s metabolite 3,4-dichloroaniline is toxic, but the target compound’s cyclopropyl group may reduce cleavage risk. Recommendation : Prioritize metabolite identification in ecotoxicity assays .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
